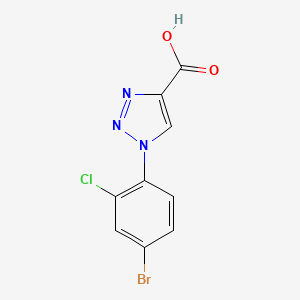

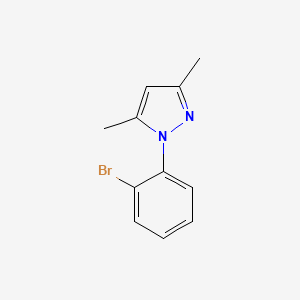

1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole

説明

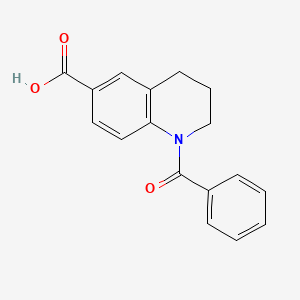

The compound “1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are considered an interesting class in drug discovery .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can be used to determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols .Chemical Reactions Analysis

The chemical reactions of pyrazoles can vary widely depending on the substituents present on the pyrazole ring. Generally, pyrazoles can undergo reactions such as N-alkylation, N-acylation, sulfonation, halogenation, and nitration .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, “1-(2-Bromophenyl)ethanol”, is 201.06 g/mol .科学的研究の応用

Kinetic Study in Synthesis

A study by Wang, Brahmayya, and Hsieh (2015) explored the synthesis of a closely related compound, 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole. They employed phase transfer catalysis and ultrasonic irradiation, providing insights into the kinetic behavior and rate expressions of such pyrazole derivatives (Wang, Brahmayya, & Hsieh, 2015).

Potential Antiproliferative Agents

Ananda et al. (2017) synthesized novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives, including a compound structurally similar to 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Their study found these compounds to exhibit significant cytotoxic effects against breast cancer and leukemia cells, highlighting their potential as antiproliferative agents (Ananda et al., 2017).

Anticancer Activity

Metwally, Abdelrazek, and Eldaly (2016) researched compounds based on 3,5-dimethyl-1H-pyrazole, including 1-cyanoacetyl-3,5-dimethylpyrazole derivatives. They evaluated these compounds for their anticancer activity, providing a foundation for understanding the therapeutic potential of similar pyrazole compounds (Metwally, Abdelrazek, & Eldaly, 2016).

Free-radical Scavenging and Antioxidant Activity

Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives, testing them for in vitro antioxidant activities. Their findings are relevant to understanding the antioxidant potential of compounds like this compound (Karrouchi et al., 2019).

Antipyretic-like Derivatives and Molecular Interactions

Saeed et al. (2020) reported on the synthesis and characterization of new antipyretic derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide. Their research provides insights into the molecular interactions and potential pharmaceutical applications of such compounds (Saeed et al., 2020).

作用機序

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a common process involving organoboron reagents, which could be relevant given the bromophenyl component of the compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which may be relevant to this compound, involves the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Result of Action

Pyrazoline derivatives, which include this compound, have been reported to exhibit a range of biological and pharmacological activities .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, bromophenols, which are related to “1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole”, are known to be present in human blood and breast milk, raising questions about the use of brominated flame retardants .

特性

IUPAC Name |

1-(2-bromophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRGHOVEEWNTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656154 | |

| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1155573-50-4 | |

| Record name | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)

![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

carbamoyl}-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1371025.png)